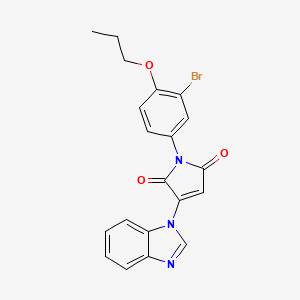
3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzimidazole ring, a brominated phenyl group, and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination of the phenyl group:
Attachment of the propoxy group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and a suitable base.
Formation of the pyrrole-2,5-dione moiety: This can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to DNA and proteins, potentially inhibiting their function. The brominated phenyl group and pyrrole-2,5-dione moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione: Lacks the bromine and propoxy groups.
3-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)-1H-pyrrole-2,5-dione: Lacks the propoxy group.
3-(1H-benzimidazol-1-yl)-1-(3-propoxyphenyl)-1H-pyrrole-2,5-dione: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the propoxy group in 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16BrN3O3 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-2-9-27-18-8-7-13(10-14(18)21)24-19(25)11-17(20(24)26)23-12-22-15-5-3-4-6-16(15)23/h3-8,10-12H,2,9H2,1H3 |
InChI Key |
GKYXGOVSYVLWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11081370.png)
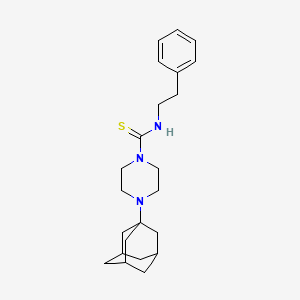

![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-](/img/structure/B11081384.png)
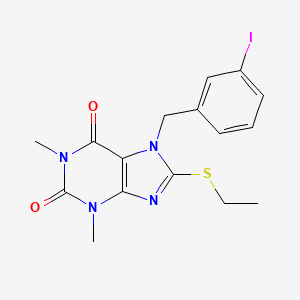
![3-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11081397.png)
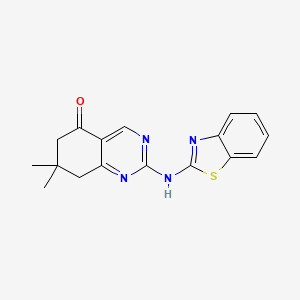
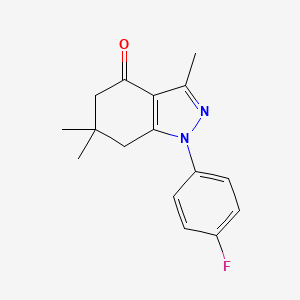
![3-(4-methylphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081415.png)

![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11081425.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11081434.png)
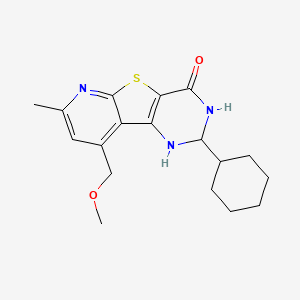
![2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B11081449.png)
